molecular formula C7H7NO3 B15198674 2,2-Dihydroxy-1-(pyridin-3-yl)ethan-1-one

2,2-Dihydroxy-1-(pyridin-3-yl)ethan-1-one

Cat. No.: B15198674
M. Wt: 153.14 g/mol
InChI Key: UPLPQGSLHOTLLG-UHFFFAOYSA-N
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Description

2,2-Dihydroxy-1-(pyridin-3-yl)ethan-1-one is an organic compound with a unique structure that features a pyridine ring attached to a dihydroxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dihydroxy-1-(pyridin-3-yl)ethan-1-one can be achieved through the reaction of 2-pyridinecarboxaldehyde with 2-pyridinemethanol at elevated temperatures (around 140°C) without the need for a catalyst or solvent . The reaction proceeds through a condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dihydroxy-1-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and Fehling’s solution.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers, esters, or other substituted derivatives.

Scientific Research Applications

2,2-Dihydroxy-1-(pyridin-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-Dihydroxy-1-(pyridin-3-yl)ethan-1-one involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and affecting their biological availability. Additionally, its hydroxyl groups can participate in hydrogen bonding, influencing its interactions with biological molecules and pathways.

Comparison with Similar Compounds

    2-Hydroxy-1-(pyridin-3-yl)ethan-1-one: A related compound with a single hydroxyl group, differing in its reactivity and applications.

    1-(Pyridin-3-yl)ethan-1-one: Lacks the hydroxyl groups, resulting in different chemical properties and uses.

Uniqueness: 2,2-Dihydroxy-1-(pyridin-3-yl)ethan-1-one is unique due to its dual hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a versatile compound in various chemical and biological applications.

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

2,2-dihydroxy-1-pyridin-3-ylethanone

InChI

InChI=1S/C7H7NO3/c9-6(7(10)11)5-2-1-3-8-4-5/h1-4,7,10-11H

InChI Key

UPLPQGSLHOTLLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)C(O)O

Origin of Product

United States

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